Kinase Inhibition Potency: p38 MAPK Inhibition Superior to Unsubstituted Core
Derivatives of 3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine exhibit potent inhibition of p38 MAPK, a key target in inflammatory diseases. In a direct head-to-head comparison within the same patent family, a compound containing the 3,6-dichloro substitution pattern demonstrated an IC50 of < 100 nM against p38α MAPK, whereas the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core exhibited no measurable inhibition at concentrations up to 10 µM [1]. This establishes the 3,6-dichloro motif as a critical pharmacophore for p38 MAPK engagement, distinguishing it from other triazolopyridine-based kinase inhibitors that may target different kinases like PI3Kγ or RIPK1 with differing selectivity profiles.
| Evidence Dimension | p38α MAPK Inhibition (IC50) |
|---|---|
| Target Compound Data | < 100 nM |
| Comparator Or Baseline | Unsubstituted [1,2,4]triazolo[4,3-a]pyridine (IC50 > 10 µM) |
| Quantified Difference | > 100-fold improvement in potency |
| Conditions | In vitro kinase assay |
Why This Matters
The >100-fold improvement in potency directly translates to lower required dosages and a wider therapeutic window in anti-inflammatory drug development, making this scaffold a superior starting point for medicinal chemistry optimization compared to the unsubstituted core.
- [1] Finch, H., et al. (2016). Kinase inhibitors. U.S. Patent No. 9,458,154. View Source
